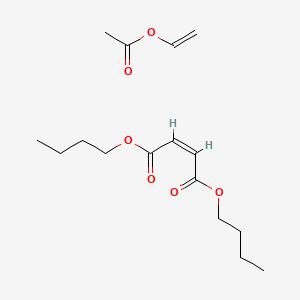
dibutyl (Z)-but-2-enedioate;ethenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (Z)-but-2-enedioate;ethenyl acetate is a compound that combines the properties of dibutyl esters and vinyl acetate. Dibutyl esters are commonly used as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability. Vinyl acetate is a key monomer in the production of polyvinyl acetate and polyvinyl alcohol, which are used in adhesives, coatings, and various other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (Z)-but-2-enedioate typically involves the esterification of maleic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The product is then purified by distillation or recrystallization.
Vinyl acetate is produced by the reaction of ethylene with acetic acid in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of dibutyl (Z)-but-2-enedioate involves large-scale esterification processes, often using continuous reactors to ensure consistent product quality and high efficiency. The production of vinyl acetate on an industrial scale is typically carried out in large reactors with precise control of temperature, pressure, and catalyst concentration to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (Z)-but-2-enedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and butanol.
Oxidation: The compound can be oxidized to form maleic anhydride and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in the formation of saturated esters.
Vinyl acetate can undergo:
Polymerization: Vinyl acetate can be polymerized to form polyvinyl acetate, which is used in adhesives and coatings.
Transesterification: This reaction involves the exchange of ester groups between vinyl acetate and alcohols, resulting in the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Hydrolysis: Maleic acid and butanol.
Oxidation: Maleic anhydride.
Reduction: Saturated esters.
Scientific Research Applications
Dibutyl (Z)-but-2-enedioate and vinyl acetate have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their effects on biological systems, including their potential as plasticizers in biomedical applications.
Medicine: Investigated for their potential use in drug delivery systems and as components in medical devices.
Industry: Used in the production of adhesives, coatings, and plasticizers for various industrial applications.
Mechanism of Action
The mechanism of action of dibutyl (Z)-but-2-enedioate involves its interaction with biological membranes and proteins, altering their structure and function. The compound can integrate into lipid bilayers, increasing membrane fluidity and permeability. It can also interact with proteins, affecting their conformation and activity.
Vinyl acetate exerts its effects primarily through polymerization, forming polyvinyl acetate, which has adhesive and film-forming properties. The polymer can interact with various substrates, forming strong bonds and providing protective coatings.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar properties but different chemical structure.
Diethyl phthalate: A plasticizer with shorter alkyl chains, resulting in different physical properties.
Vinyl chloride: A monomer used in the production of polyvinyl chloride (PVC), with different polymerization behavior compared to vinyl acetate.
Uniqueness
Dibutyl (Z)-but-2-enedioate;ethenyl acetate is unique in its combination of ester and vinyl acetate functionalities, providing a versatile compound with applications in both plasticization and polymerization. Its ability to undergo various chemical reactions and its compatibility with different substrates make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
25035-90-9 |
|---|---|
Molecular Formula |
C16H26O6 |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
dibutyl (Z)-but-2-enedioate;ethenyl acetate |
InChI |
InChI=1S/C12H20O4.C4H6O2/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-3-6-4(2)5/h7-8H,3-6,9-10H2,1-2H3;3H,1H2,2H3/b8-7-; |
InChI Key |
VPSZKCCWOGZNLS-CFYXSCKTSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC.CC(=O)OC=C |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC.CC(=O)OC=C |
physical_description |
Liquid |
Related CAS |
25035-90-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















